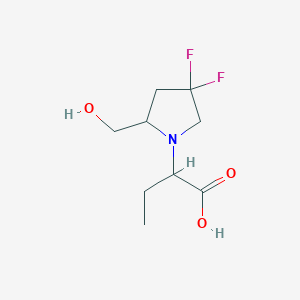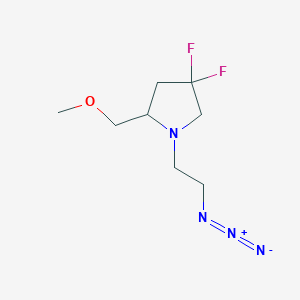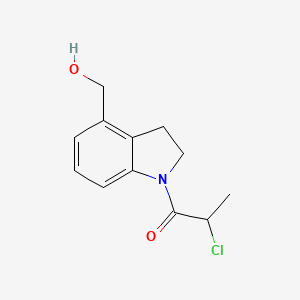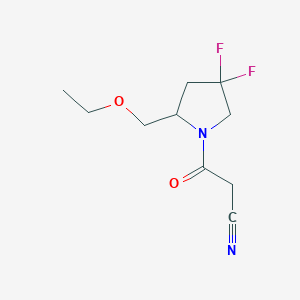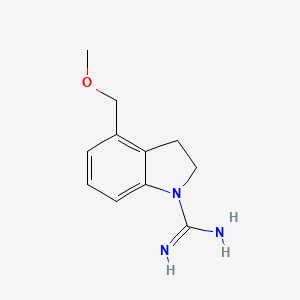
(1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-5-yl)methanamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by Maheta et al. (2012) focused on the synthesis of novel imidazole bearing isoxazole derivatives, showing potential antimicrobial activity. These compounds were prepared by condensing specific imidazole derivatives with hydroxylamine hydrochloride, demonstrating the utility of imidazole frameworks in developing antimicrobial agents (Maheta, Patel, & Naliapara, 2012).
Radioligand for Imaging Histamine H3 Receptors
Iwata et al. (2000) synthesized a potential histamine H3 receptor ligand labeled with 18F for clinical PET studies. The compound, an imidazole derivative, demonstrated the application of imidazole-based structures in the development of radioligands for brain imaging, highlighting the versatility of imidazole compounds in medical diagnostics (Iwata et al., 2000).
Fluorescence Properties and Photoswitching
Kundu et al. (2019) synthesized strongly fluorescent imidazole derivatives and explored their structure-property relationships, halochromism, and fluorescent photoswitching. This work demonstrated the potential of imidazole derivatives in developing new fluorescent molecules for materials science, particularly in designing fluorescence switching materials (Kundu, Karthikeyan, Moon, & Anthony, 2019).
Anticancer and Antibacterial Applications
Patil et al. (2010) reported the synthesis, cytotoxicity, and antibacterial studies of p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes. These complexes exhibited significant antibacterial activity and cytotoxic effects on cancer cell lines, showcasing the potential of imidazole derivatives in therapeutic applications, especially in oncology and infection control (Patil et al., 2010).
Metal Complex Synthesis
Hanson and Warren (2018) investigated the synthesis, characterization, and electrochemical behavior of alkylated 2-(2′-quinolylbenzimidazole) complexes of rhenium (I), showing the role of imidazole derivatives in creating metal complexes with distinct electrochemical properties. This suggests applications in catalysis and electrochemical sensing technologies (Hanson & Warren, 2018).
Orientations Futures
While the future directions for this specific compound are not detailed in the search results, compounds with similar structures have been investigated for their potential in treating diseases like hepatocellular carcinoma . This suggests that “(1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-5-yl)methanamine” might also have potential therapeutic applications.
Propriétés
IUPAC Name |
[3-[(3-fluoro-4-methoxyphenyl)methyl]imidazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c1-17-12-3-2-9(4-11(12)13)7-16-8-15-6-10(16)5-14/h2-4,6,8H,5,7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFCYAOEJAJVNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=NC=C2CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-5-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



